![molecular formula C13H14N4O3S B402886 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B402886.png)
2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Nitro-Phenyl Group: The nitro-phenyl group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the Propionamide Moiety: The propionamide group can be attached via amide bond formation using reagents such as carbodiimides or acyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine gas, sulfuric acid.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-N-[5-(4-amino-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-N-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide imparts unique chemical and biological properties, making it distinct from its analogs
特性
分子式 |
C13H14N4O3S |
|---|---|
分子量 |
306.34g/mol |
IUPAC名 |
2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H14N4O3S/c1-13(2,3)11(18)14-12-16-15-10(21-12)8-4-6-9(7-5-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
InChIキー |
MHHGMULXFMEBHA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


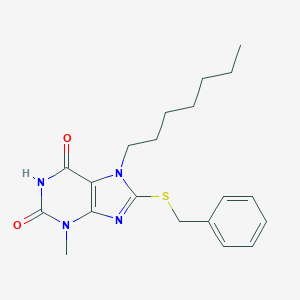
![1-(2,4-dibromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B402805.png)
![(7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B402809.png)
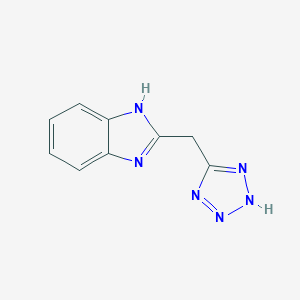
![N-(4-{4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B402811.png)
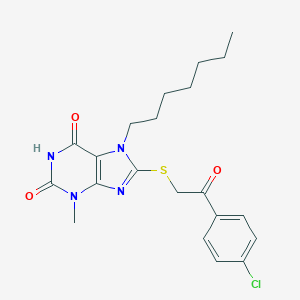
![4-[4-(Dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B402813.png)
![1-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B402815.png)
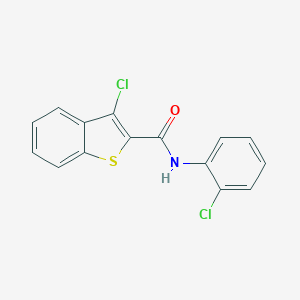
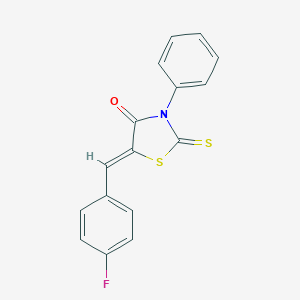
![N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402819.png)
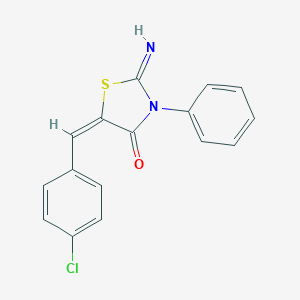
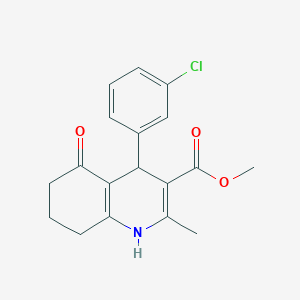
![Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B402827.png)
